1-(4-chlorophenyl)-2-(1-naphthyloxy)ethanone
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Overview
Description
1-(4-chlorophenyl)-2-(1-naphthyloxy)ethanone is an organic compound that features a chlorinated phenyl group and a naphthalen-1-yloxy group connected via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(1-naphthyloxy)ethanone typically involves the reaction of 4-chlorobenzoyl chloride with naphthalen-1-ol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(1-naphthyloxy)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-2-(1-naphthyloxy)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(1-naphthyloxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-(naphthalen-1-yloxy)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(4-Methylphenyl)-2-(naphthalen-1-yloxy)ethanone: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1-(4-chlorophenyl)-2-(1-naphthyloxy)ethanone is unique due to the presence of the chlorinated phenyl group, which can influence its reactivity and biological activity. The combination of the naphthalen-1-yloxy group and the ethanone bridge also contributes to its distinct properties.
Properties
Molecular Formula |
C18H13ClO2 |
---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-naphthalen-1-yloxyethanone |
InChI |
InChI=1S/C18H13ClO2/c19-15-10-8-14(9-11-15)17(20)12-21-18-7-3-5-13-4-1-2-6-16(13)18/h1-11H,12H2 |
InChI Key |
NPEGZBDZACTTSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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